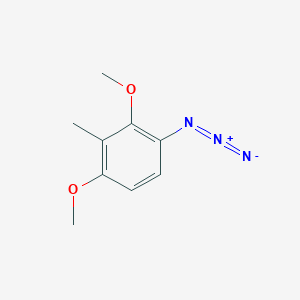![molecular formula C27H28O2 B14288060 1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione CAS No. 121586-89-8](/img/structure/B14288060.png)
1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a hexyl group attached to one of the phenyl rings and a phenylpropane-1,3-dione moiety attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then react with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other carbon-carbon bond-forming reactions under controlled conditions. The reaction conditions typically include anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The biphenyl core and phenylpropane-1,3-dione moiety can interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Hexyl-4-biphenylcarbonitrile: A similar compound with a cyano group instead of the phenylpropane-1,3-dione moiety.
4-Hexylresorcinol: A compound with a hexyl group attached to a resorcinol ring.
Uniqueness
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is unique due to its combination of a biphenyl core with a hexyl group and a phenylpropane-1,3-dione moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
121586-89-8 |
|---|---|
Molecular Formula |
C27H28O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-(4-hexylphenyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C27H28O2/c1-2-3-4-6-9-21-12-14-22(15-13-21)23-16-18-25(19-17-23)27(29)20-26(28)24-10-7-5-8-11-24/h5,7-8,10-19H,2-4,6,9,20H2,1H3 |
InChI Key |
SLTMBWZXLCRZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


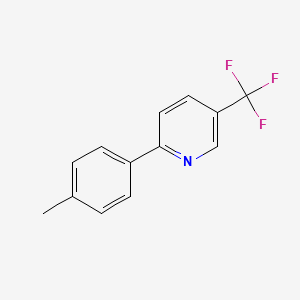
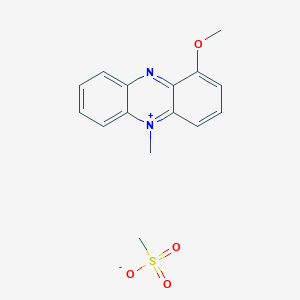
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
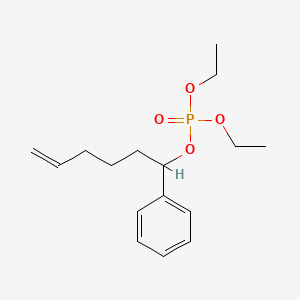
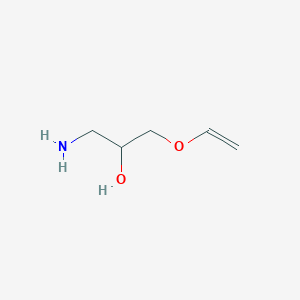
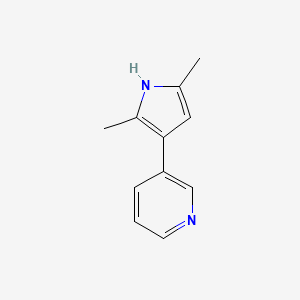
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)

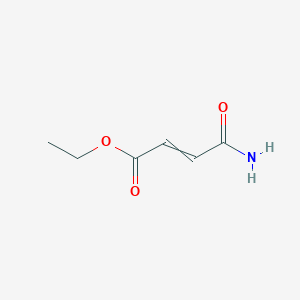
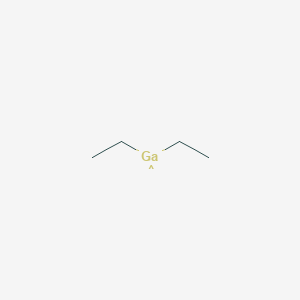

![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

